molecular formula C22H25N3O2 B2544528 N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-65-8

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2544528
CAS No.: 862813-65-8
M. Wt: 363.461
InChI Key: OGTQLANNSSTRRV-UHFFFAOYSA-N
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Description

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound designed for research applications. It is characterized by a molecular structure featuring a 2-methyl-1H-indole moiety linked to a 2-oxoacetamide group, which is further extended by a propyl chain terminating in an ethyl(phenyl)amino group. This specific architecture combines elements known to be of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . Researchers have extensively explored indole derivatives as potential agents against various diseases, including tuberculosis, with some compounds progressing to clinical trials . Furthermore, the 2-oxoacetamide functional group is a key pharmacophore found in compounds investigated for various biological activities. The tertiary amine side chain in this molecule may influence its physicochemical properties, such as solubility and lipophilicity, and could potentially contribute to interactions with biological targets. Given its structure, this compound is a candidate for researchers investigating new therapeutic agents. It is supplied solely for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-3-25(17-10-5-4-6-11-17)15-9-14-23-22(27)21(26)20-16(2)24-19-13-8-7-12-18(19)20/h4-8,10-13,24H,3,9,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTQLANNSSTRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain with the ethyl(phenyl)amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain is replaced by the ethyl(phenyl)amino group.

    Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group through an acylation reaction, where the indole derivative is reacted with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has shown that N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • HepG2 (liver cancer)

For instance, compounds with similar structures have been found to induce apoptosis in HepG2 cells through the activation of caspases, specifically caspase-8 and caspase-3, indicating a mechanism involving programmed cell death .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in the indole and acetamide moieties can significantly affect biological activity. For example, modifications to the ethyl(phenyl)amino group may enhance selectivity and potency against specific cancer types .

Case Studies

Recent studies have highlighted various aspects of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited growth inhibition percentages (PGIs) ranging from 51% to 86% against multiple cancer cell lines, showcasing its broad-spectrum anticancer activity .
  • Mechanistic Insights : Another investigation focused on its apoptotic mechanisms, revealing that it induced significant PARP cleavage and increased caspase activity in treated cells .

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Cancer Therapy : Its primary application lies in oncology as a potential chemotherapeutic agent.
  • Drug Development : The compound serves as a lead structure for developing new anticancer drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and properties of N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with analogs from the literature:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 2-Methylindole-oxoacetamide Ethyl(phenyl)amino propyl Not reported (inferred antimicrobial) -
3-(2-(Hexadecylsulfonamido)phenyl)-2-oxoacetamide derivatives (18a–c) Indole-oxoacetamide Hexadecyl/dodecyl sulfonamido, quaternary ammonium Antibacterial (membrane disruption)
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) Indole-oxoacetamide Adamantane (bulky hydrocarbon) Improved pharmacokinetics (stability)
N-(2-(1H-indol-3-yl)-2-phenylethyl)acetamide (3x) Indole-acetamide Phenyl ethyl, acetyl Not explicitly reported (simpler analog)
2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide Indole-oxoacetamide Acetylamino phenyl, ethyl indole Structural analog (CAS 903446-43-5)
Key Observations:
  • Alkyl Chain Impact : Long alkyl chains (e.g., hexadecyl in 18a) enhance antibacterial activity by disrupting microbial membranes, while shorter chains (e.g., dodecyl in 14a) reduce potency .
  • Bulky Groups : Adamantane derivatives (e.g., 5a–y) improve metabolic stability due to their rigid, hydrophobic structure .

Challenges and Opportunities

  • Synthetic Complexity: Introducing the ethyl(phenyl)amino propyl group may require protective strategies to avoid side reactions, as seen in adamantane derivatives .
  • Activity Optimization : Hybridizing features from analogs (e.g., combining adamantane’s stability with the target’s amine side chain) could yield improved drug candidates.

Biological Activity

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential therapeutic effects. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 305.46 g/mol

Research indicates that this compound exhibits several biological activities:

  • Histone Deacetylase Inhibition : The compound has been noted for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and is implicated in cancer therapy .
  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammation .
  • Antimicrobial Activity : Preliminary studies indicate that this compound displays antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Activity Mechanism Effect Reference
HDAC InhibitionModulation of gene expressionPotential anti-cancer effects
NeuroprotectionReduction of neuroinflammationImproved neuronal survival
AntimicrobialDisruption of microbial cell functionInhibition of bacterial growth

Case Study 1: HDAC Inhibition in Cancer Therapy

A study explored the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of HDAC activity, leading to increased apoptosis in treated cells compared to controls. This suggests a potential application in cancer therapeutics.

Case Study 2: Neuroprotective Properties

In an animal model of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function. The findings support its use as a neuroprotective agent, warranting further investigation into its mechanisms and potential clinical applications.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria. This opens avenues for developing new treatments against resistant bacterial strains.

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